N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound with a unique structure that includes multiple nitrogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO).
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrrolo[3,2-d]pyrimidine core.
Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired N,N,6-trimethyl structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- N,N,6-trimethyl-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Uniqueness
N,N,6-trimethyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of multiple nitrogen atoms, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H24N8 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,N,6-trimethyl-2-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H24N8/c1-12-9-14-16(21-12)17(20-11-19-14)25-5-7-26(8-6-25)18-22-13(2)10-15(23-18)24(3)4/h9-11,21H,5-8H2,1-4H3 |
InChI Key |
HOOSLAFIDWVJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=NC(=CC(=N4)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.